N-(1-morpholin-4-ylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
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Overview
Description
N-(1-morpholin-4-ylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a phosphoinositide 3-kinase inhibitor, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-morpholin-4-ylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide typically involves a multi-step process. One common method starts with commercially available substances and proceeds through seven steps to yield the final product in moderate to good yields . The key steps include the formation of the thiazolo[5,4-b]pyridine core and subsequent functionalization with the morpholinyl and carboxamide groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-morpholin-4-ylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways, particularly those involving phosphoinositide 3-kinase.
Mechanism of Action
The compound exerts its effects primarily by inhibiting phosphoinositide 3-kinase, an enzyme involved in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting this enzyme, the compound can disrupt these processes, leading to potential therapeutic effects in diseases characterized by uncontrolled cell growth, such as cancer .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different functional groups attached, leading to variations in their biological activity.
Indole Derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
N-(1-morpholin-4-ylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer potent inhibitory activity against phosphoinositide 3-kinase. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10(9-18-5-7-20-8-6-18)16-12(19)14-17-11-3-2-4-15-13(11)21-14/h2-4,10H,5-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSYLMZCQPMKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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